molecular formula C19H20N4O4S2 B2753030 3-{2-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]-2-methylpropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 1023798-49-3

3-{2-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]-2-methylpropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2753030
CAS No.: 1023798-49-3
M. Wt: 432.51
InChI Key: JUMIPXSKRYRHOC-UHFFFAOYSA-N
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Description

3-{2-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]-2-methylpropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes two benzothiadiazine rings, each with a 1,1-dioxide functional group. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]-2-methylpropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone, followed by cyclization with sulfur-containing reagents . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]-2-methylpropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfone derivatives, while reduction reactions produce sulfides .

Scientific Research Applications

3-{2-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]-2-methylpropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]-2-methylpropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)methyl]-2-methylpropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to its dual benzothiadiazine rings and the specific substituents that enhance its pharmacological properties. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits .

Properties

IUPAC Name

3-[3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-2,2-dimethylpropyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-19(2,11-17-20-13-7-3-5-9-15(13)28(24,25)22-17)12-18-21-14-8-4-6-10-16(14)29(26,27)23-18/h3-10H,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMIPXSKRYRHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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